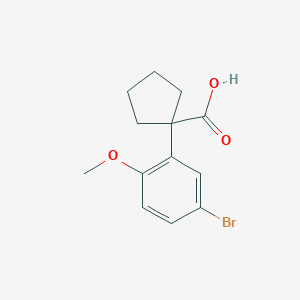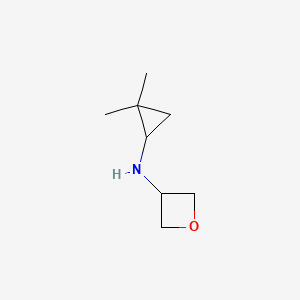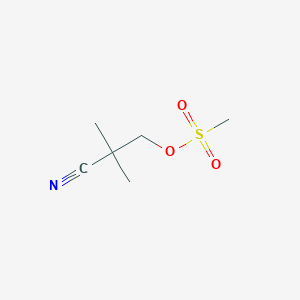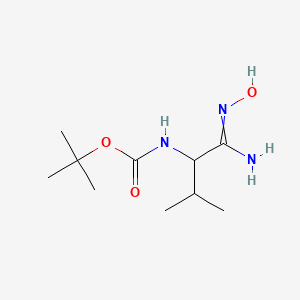
N-(3-chlorobenzyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorobenzyl)formamide: is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a benzyl ring substituted with a chlorine atom at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-chlorobenzyl)formamide can be synthesized through several methods. One common approach involves the amidoalkylation reaction of aromatic aldehyde, formamide, and formic acid at elevated temperatures (around 150°C). This method yields benzylformamide derivatives with good efficiency . Another method involves the formylation of amines using formic acid under solvent-free conditions, which provides a straightforward and efficient route to formamides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid acid catalysts, such as sulfonated rice husk ash, has been explored to promote the preparation of formamide derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorobenzyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The benzyl position can undergo nucleophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as N-bromosuccinimide (NBS) for bromination or alkyl halides for alkylation are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or alkylated benzyl derivatives.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has explored its use in developing new pharmaceuticals with antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as a building block for more complex compounds.
Mechanism of Action
The mechanism by which N-(3-chlorobenzyl)formamide exerts its effects involves interactions with specific molecular targets. In the case of its antituberculosis activity, the compound likely interferes with the bacterial cell wall synthesis or other vital processes within the Mycobacterium tuberculosis . The exact molecular pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or disruption of cellular functions.
Comparison with Similar Compounds
- N-(2-chlorobenzyl)formamide
- N-(4-chlorobenzyl)formamide
- N-(2,4-dichlorobenzyl)formamide
Comparison: N-(3-chlorobenzyl)formamide is unique due to the position of the chlorine atom on the benzyl ring, which can influence its reactivity and biological activity. For example, N-(2,4-dichlorobenzyl)formamide has shown higher antituberculosis activity compared to other derivatives . The position of the substituents on the benzyl ring can significantly impact the compound’s chemical properties and its interactions with biological targets.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4,6H,5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGDLAXGYPLGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-bromo-4-[(1R)-1-methoxyethyl]benzene](/img/structure/B11721715.png)

![(E)-N-{1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B11721729.png)
![4-Methoxy-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11721731.png)

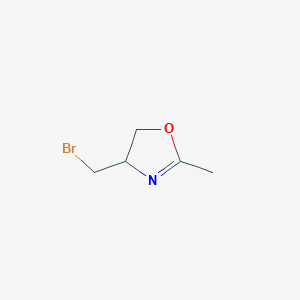
![2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester](/img/structure/B11721757.png)
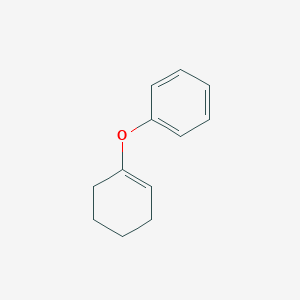
![(1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one](/img/structure/B11721779.png)

